3-Methyl-5-((4-(thiophen-3-yl)piperidin-1-yl)methyl)isoxazole
Description
Properties
IUPAC Name |
3-methyl-5-[(4-thiophen-3-ylpiperidin-1-yl)methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-11-8-14(17-15-11)9-16-5-2-12(3-6-16)13-4-7-18-10-13/h4,7-8,10,12H,2-3,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHSVBDZHLYNKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-((4-(thiophen-3-yl)piperidin-1-yl)methyl)isoxazole typically involves multiple steps, starting with the construction of the thiophene ring, followed by the formation of the piperidine and isoxazole rings. Common synthetic routes include:
Thiophene Synthesis: Thiophene derivatives can be synthesized through methods such as the Gewald synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Piperidine Formation: Piperidine can be synthesized through the reduction of pyridine or via the hydrogenation of piperidone.
Isoxazole Ring Formation: The isoxazole ring can be formed through cyclization reactions involving hydroxylamine and ketones or aldehydes.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, large-scale distillation, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-((4-(thiophen-3-yl)piperidin-1-yl)methyl)isoxazole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Amines, alcohols, and halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols, amines, and aldehydes.
Substitution: Amides, ethers, and esters.
Scientific Research Applications
3-Methyl-5-((4-(thiophen-3-yl)piperidin-1-yl)methyl)isoxazole has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with specific properties, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism by which 3-Methyl-5-((4-(thiophen-3-yl)piperidin-1-yl)methyl)isoxazole exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Thiophene Derivatives: Compounds containing thiophene rings, such as suprofen and articaine, are used in various pharmaceutical applications.
Piperidine Derivatives: Piperidine-based compounds are known for their biological activity and are used in drug discovery.
Isoxazole Derivatives: Isoxazole rings are found in various biologically active compounds and pharmaceuticals.
Uniqueness: 3-Methyl-5-((4-(thiophen-3-yl)piperidin-1-yl)methyl)isoxazole is unique due to its combination of thiophene, piperidine, and isoxazole rings, which may confer distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-Methyl-5-((4-(thiophen-3-yl)piperidin-1-yl)methyl)isoxazole is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 270.37 g/mol. The structure features an isoxazole ring, which is known for its role in various biological activities, combined with a thiophene-substituted piperidine moiety that enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing isoxazole and thiophene groups demonstrate significant antimicrobial properties. For instance, derivatives have shown efficacy against a range of bacterial strains by disrupting cell wall synthesis and inhibiting essential enzymes involved in bacterial metabolism .
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | E. coli, S. aureus | Inhibitory effects observed |
Anticancer Properties
Studies have explored the anticancer potential of isoxazole derivatives. The compound has been tested against various cancer cell lines, showing moderate to high cytotoxicity. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-29 (Colon) | 15.2 | Apoptosis induction |
| MCF-7 (Breast) | 12.8 | Cell cycle arrest |
Neuroprotective Effects
The piperidine component contributes to the neuroprotective properties of the compound. Research indicates that it may inhibit neuroinflammation and protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
In a recent study, this compound was tested against multi-drug resistant strains of bacteria. The results demonstrated a significant reduction in bacterial viability compared to untreated controls, highlighting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
Another investigation assessed the compound's effects on human lung adenocarcinoma cells (A549). Results indicated a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-5-((4-(thiophen-3-yl)piperidin-1-yl)methyl)isoxazole, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling piperidine derivatives with thiophene-containing precursors. Key steps include alkylation of the piperidine ring and cyclization to form the isoxazole moiety. Reaction optimization may involve varying catalysts (e.g., Pd-based catalysts for cross-coupling), solvents (polar aprotic solvents like DMF), and temperature gradients. Purification via column chromatography or recrystallization is critical for yield enhancement. Structural validation requires ¹H/¹³C NMR and HPLC-MS .
Q. How can researchers validate the structural integrity of this compound and its intermediates?
- Methodological Answer : Use spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl) and methyl group integration.
- IR Spectroscopy : Identify functional groups (e.g., C=N stretch in isoxazole at ~1610 cm⁻¹).
- HPLC-MS : Assess purity (>95%) and molecular ion peaks. Cross-reference data with NIST Chemistry WebBook for analogous isoxazole derivatives .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize antimicrobial assays (e.g., broth microdilution for MIC determination against Gram+/Gram– bacteria and fungi) due to the established activity of isoxazole derivatives. Use positive controls (e.g., ciprofloxacin) and negative controls (DMSO solvent). Data interpretation must account for solubility limitations; use DMSO concentrations ≤1% to avoid cytotoxicity .
Advanced Research Questions
Q. How can molecular docking elucidate the compound’s potential mechanism of action against fungal targets?
- Methodological Answer : Target enzymes like 14-α-demethylase (CYP51, PDB: 3LD6) due to its role in ergosterol biosynthesis. Use docking software (AutoDock Vina, Schrödinger) to model interactions between the compound’s thiophene and piperidine groups with the enzyme’s hydrophobic active site. Validate docking poses with molecular dynamics simulations (AMBER/GROMACS) and compare binding energies to known inhibitors (e.g., fluconazole) .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum content) or compound stability. Conduct stability studies (HPLC monitoring under varying pH/temperature) and replicate assays in standardized media. Use meta-analysis to correlate structural features (e.g., electron-withdrawing groups on thiophene) with activity trends .
Q. How can structure-activity relationship (SAR) studies guide further optimization?
- Methodological Answer : Systematically modify substituents:
- Thiophene ring : Replace with furan or phenyl to assess π-π stacking effects.
- Piperidine moiety : Introduce fluorination to enhance metabolic stability.
- Isoxazole core : Test bioisosteres (e.g., 1,2,4-oxadiazole). Evaluate changes via IC₅₀ comparisons and ADMET profiling (e.g., LogP, CYP inhibition) .
Q. What experimental designs assess environmental fate and ecotoxicological risks?
- Methodological Answer : Follow protocols from environmental chemistry projects (e.g., INCHEMBIOL):
- Abiotic studies : Hydrolysis/photolysis half-life determination under simulated environmental conditions.
- Biotic studies : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201). Use LC-MS/MS for trace quantification in water/soil matrices .
Data Contradiction Analysis
Q. Why might antimicrobial activity vary between structurally similar analogs?
- Methodological Answer : Subtle changes (e.g., methyl vs. ethyl groups) alter lipophilicity and membrane permeability. Quantify partition coefficients (LogD at pH 7.4) and correlate with MIC values. Additionally, efflux pump susceptibility (e.g., NorA in S. aureus) can be tested using efflux inhibitors like reserpine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
